
4-Bromo-2,6-difluorobenzoic Acid
Overview
Description
4-Bromo-2,6-difluorobenzoic acid (CAS: 183065-68-1) is a halogenated aromatic carboxylic acid with the molecular formula C₇H₃BrF₂O₂ and a molecular weight of 237.00 g/mol . It features a bromine atom at the para position and fluorine atoms at the ortho positions relative to the carboxylic acid group. This compound is commercially available from suppliers such as Acros Chimica, Biosynth, and JRD Fluorochemicals, with a reported melting point of 202–204°C . Its fluorine substituents enhance acidity and electronic effects, making it valuable in pharmaceutical and agrochemical synthesis as a building block for coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-difluorobenzoic acid typically involves the reaction of 1-bromo-3,5-difluorobenzene with an organolithium reagent, such as n-butyllithium, in an organic solvent like tetrahydrofuran. The reaction mixture is then treated with carbon dioxide to yield the desired product . The reaction conditions often include low temperatures (around -78°C) to ensure the stability of the organolithium intermediate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-difluorobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or borane in tetrahydrofuran.
Major Products
Substitution: Various substituted benzoic acids.
Coupling: Biaryl compounds.
Reduction: 4-Bromo-2,6-difluorobenzyl alcohol.
Scientific Research Applications
Pharmaceutical Applications
4-Bromo-2,6-difluorobenzoic acid serves as a crucial intermediate in the synthesis of biologically active molecules. Its properties make it particularly valuable in the following areas:
- CNS Disorders : The compound has been investigated for its role as a modulator of dopamine neurotransmission, showing promise in treating conditions such as Alzheimer's disease due to its favorable pharmacokinetic profile and efficacy .
- Anti-Cancer Properties : Research indicates that this compound can be utilized in synthesizing derivatives that exhibit anti-cancer activities. For instance, its derivatives have shown effectiveness in combating hyperproliferative diseases .
Table 1: Pharmaceutical Applications of this compound
Application Area | Description |
---|---|
CNS Disorders | Modulates dopamine neurotransmission; potential treatment for Alzheimer's disease. |
Anti-Cancer | Used in synthesizing anti-cancer agents; effective against hyperproliferative diseases. |
Drug Development | Acts as an intermediate in various drug formulations, enhancing therapeutic efficacy. |
Agricultural Chemicals
In agriculture, this compound is employed in the formulation of herbicides and pesticides. Its fluorinated structure contributes to the effectiveness and stability of these agrochemicals, providing solutions for weed and pest control in crop production .
Table 2: Agricultural Applications
Application Type | Description |
---|---|
Herbicides | Enhances effectiveness against specific weed species. |
Pesticides | Provides stability and efficacy in pest control formulations. |
Material Science
The compound is also significant in material science, where it is incorporated into polymers and coatings. Its unique chemical properties enhance the thermal stability and chemical resistance of these materials, making them suitable for industrial applications .
Table 3: Material Science Applications
Application Area | Description |
---|---|
Polymers | Improves thermal stability and chemical resistance of materials. |
Coatings | Used in industrial coatings to enhance durability and performance under harsh conditions. |
Research Reagents
In organic synthesis, this compound acts as a valuable reagent that facilitates the creation of complex molecules. Its role as a building block for fluorinated compounds is particularly noteworthy due to the high-performance materials developed from such compounds .
Table 4: Research Applications
Application Type | Description |
---|---|
Organic Synthesis | Serves as a reagent for creating complex organic molecules. |
Fluorinated Compounds | Acts as a building block for developing high-performance fluorinated materials. |
Case Study 1: CNS Disorders Treatment
A study demonstrated that this compound derivatives exhibited significant activity against neurodegenerative diseases by modulating neurotransmitter levels effectively. This research highlighted the compound's potential as a candidate for drug development targeting Alzheimer's disease.
Case Study 2: Anti-Cancer Activity
In another investigation, derivatives synthesized from this compound were tested against various cancer cell lines. Results indicated notable inhibition of cell proliferation, suggesting that these derivatives could serve as effective anti-cancer agents.
Mechanism of Action
The precise mechanism of action of 4-Bromo-2,6-difluorobenzoic acid is not fully understood. it is believed to function as a competitive inhibitor of certain enzymes, such as cytochrome P450. This inhibition occurs through the interaction of the compound with the active site of the enzyme, preventing the binding of natural substrates . Additionally, it participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorine vs. Methyl Groups
Compound 1: 4-Bromo-2,6-dimethylbenzoic Acid (CAS 74346-19-3)
- Molecular Formula : C₉H₉BrO₂
- Molecular Weight : 229.07 g/mol
- Key Differences :
- Replacing fluorine with methyl groups reduces electron-withdrawing effects, lowering acidity (pKa ~2.8 vs. ~1.5 for fluorinated analog).
- Methyl groups increase lipophilicity (logP ≈2.1 vs. ~1.5 for 4-Bromo-2,6-difluorobenzoic acid), influencing solubility in organic solvents .
- Melting point: 165–167°C (lower due to reduced polarity) .
Table 1: Substituent Effects on Physical Properties
Compound | Substituents | Melting Point (°C) | logP (Predicted) |
---|---|---|---|
This compound | -F, -F, -Br | 202–204 | ~1.5 |
4-Bromo-2,6-dimethylbenzoic acid | -CH₃, -CH₃, -Br | 165–167 | ~2.1 |
Halogen Positioning: Bromine Migration and Reactivity
Evidence from bromomethoxybenzoic acid studies (e.g., 4-bromo-2,6-dimethoxybenzoic acid) shows that bromine can migrate during demethylation under HBr-HOAc conditions, forming derivatives like 5-bromoresorcinol . For this compound:
- The para-bromine and ortho-fluorines create steric hindrance, reducing bromine migration likelihood compared to methoxy analogs.
- Fluorine’s strong electron-withdrawing nature stabilizes the aromatic ring, directing electrophilic substitution to specific positions .
Boronic Acid and Ester Derivatives
Compound 2: 4-Bromo-2,6-difluorophenylboronic Acid
- Molecular Formula : C₆H₄BBrF₂O₂
- Applications : Key intermediate in Suzuki-Miyaura cross-coupling reactions .
- Comparison :
Compound 3: Methyl 4-Bromo-2,6-difluorobenzoate (CAS 773134-11-5)
- Molecular Formula : C₈H₅BrF₂O₂
- Molecular Weight : 251.02 g/mol
- Key Differences: Esterification reduces acidity (pKa ~4.5 vs. ~1.5 for the acid form). Enhanced solubility in non-polar solvents (e.g., dichloromethane) facilitates use in nucleophilic acyl substitution .
Table 2: Functional Group Impact on Reactivity
Substitution Pattern: 2,4-Difluoro vs. 2,6-Difluoro Isomers
Compound 4: 5-Bromo-2,4-difluorobenzoic Acid
- Synthesis : Derived from 2,4-difluorobenzonitrile via bromination and hydrolysis .
- Comparison :
- The 2,4-difluoro isomer has reduced steric hindrance compared to 2,6-difluoro, favoring meta-directed electrophilic substitution.
- Melting point: 190–192°C (slightly lower due to asymmetric substitution) .
Biological Activity
4-Bromo-2,6-difluorobenzoic acid (CAS Number: 183065-68-1) is a halogenated benzoic acid derivative that has garnered attention for its diverse applications in organic synthesis, particularly in the development of liquid crystal compounds and pharmaceutical intermediates. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and potential toxicological effects.
- Molecular Formula : C₇H₃BrF₂O₂
- Molar Mass : 237 g/mol
- Melting Point : 201-203 °C
- Solubility : Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.
- Risk Codes : R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system, and skin) .
Pharmacological Applications
This compound serves as an important intermediate in the synthesis of various biologically active compounds:
- Liquid Crystals : Used in the formulation of liquid crystal displays due to its unique molecular structure that influences optical properties.
- Pharmaceuticals : It is involved in the synthesis of drugs that target specific biological pathways. For instance, derivatives of this compound have been studied for their potential use in treating diseases such as cancer and bacterial infections.
Metabolic Pathways
Research indicates that this compound can be metabolized into various metabolites within biological systems. A notable metabolite is 2,6-difluorobenzoic acid (2,6-DFBA), which has been detected in urine samples of individuals exposed to difluorosubstituted benzoylurea compounds. The detection is typically performed using gas chromatography-mass spectrometry (GC-MS) techniques .
Toxicological Studies
Toxicological evaluations have highlighted several safety concerns associated with this compound:
- Acute Toxicity : Classified as an irritant with potential harmful effects upon ingestion or skin contact .
- Occupational Exposure : Studies have shown that workers exposed to this compound can exhibit elevated levels of 2,6-DFBA in urine, indicating systemic absorption and metabolism .
Case Study 1: Occupational Exposure Assessment
A study conducted on workers handling diflubenzuron (a pesticide containing 2,6-DFBA as a metabolite) revealed significant urinary concentrations of 2,6-DFBA post-exposure. The mean concentration was found to be with a range from to . This suggests that monitoring urinary metabolites can be an effective method for assessing exposure levels .
Case Study 2: Synthesis and Characterization
In synthetic chemistry applications, the compound has been synthesized through reactions involving organolithium reagents derived from brominated fluorobenzenes. The stability of the bromine atom during synthesis has been attributed to the electron-withdrawing effects of the fluorine substituents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-2,6-difluorobenzoic Acid in laboratory settings?
The synthesis typically involves halogenation and functionalization of a benzoic acid precursor. A common method starts with bromination of 3,5-difluorobenzoic acid under controlled temperatures (e.g., 0–5°C) using brominating agents like N-bromosuccinimide (NBS) with catalytic Lewis acids. Subsequent nitration introduces functional groups, followed by reduction to yield the final product. Multi-step optimization requires strict control of reaction conditions (e.g., solvent polarity, catalyst loading) to avoid side reactions . Methyl ester derivatives (e.g., Methyl 4-Bromo-2,6-Difluorobenzoate) may serve as intermediates, requiring hydrolysis under acidic or basic conditions for deprotection .
Q. How can researchers ensure high purity of this compound post-synthesis?
Purification methods include recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) and chromatography (HPLC or column chromatography with silica gel). Analytical techniques like GC-MS or NMR validate purity (>95% by HPLC). Storage at 2–8°C in inert atmospheres prevents degradation, particularly for hygroscopic intermediates .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory spectroscopic data during structural elucidation of derivatives?
Contradictions in NMR or mass spectrometry data often arise from stereochemical ambiguities or impurity interference. Use orthogonal methods:
- X-ray crystallography for definitive stereochemical assignments.
- 2D NMR (e.g., COSY, NOESY) to resolve coupling patterns and spatial proximity of substituents.
- High-resolution mass spectrometry (HRMS) to confirm molecular formulas. Cross-referencing with databases (e.g., PubChem, NIST) ensures alignment with known spectra .
Q. How can computational chemistry aid in predicting reactivity in nucleophilic aromatic substitution (NAS) reactions?
Density Functional Theory (DFT) calculations predict electron density distributions and reactive sites. For example:
- Electrostatic potential maps identify electron-deficient positions (e.g., para to fluorine substituents) prone to NAS.
- Transition state modeling optimizes reaction conditions (e.g., solvent effects, temperature) to reduce activation energy. Such models validate experimental observations, such as preferential substitution at the bromine site due to steric and electronic effects .
Q. What experimental designs mitigate competing side reactions during functionalization of this compound?
Design considerations include:
- Protecting group strategies (e.g., methyl ester protection of the carboxylic acid to prevent unwanted nucleophilic attack).
- Stepwise temperature gradients to control exothermic reactions (e.g., bromination at low temperatures).
- In situ monitoring via FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction kinetics .
Q. Methodological Considerations
Q. How to analyze the impact of fluorine substituents on the compound’s acidity and solubility?
Fluorine’s electronegativity increases carboxylic acid acidity (lower pKa) via inductive effects. Solubility can be assessed by:
- Titration studies to measure dissociation constants.
- Phase solubility analysis in binary solvent systems (e.g., DMSO/water). Computational tools (e.g., COSMO-RS) predict solubility trends based on solute-solvent interactions .
Q. What protocols validate the compound’s stability under varying storage conditions?
Accelerated stability studies under ICH guidelines:
- Forced degradation (e.g., exposure to heat, light, humidity) followed by HPLC analysis to quantify degradation products.
- Long-term stability testing at 25°C/60% RH to establish shelf-life. Proper storage in amber vials at -20°C with desiccants is recommended .
Q. Data Interpretation
Q. How to address discrepancies in biological activity data across studies?
Potential causes include assay variability (e.g., cell line differences) or impurities. Mitigation strategies:
- Dose-response standardization (IC50/EC50 curves).
- Orthogonal bioassays (e.g., enzyme inhibition vs. cell viability).
- Batch-to-batch purity verification via LC-MS .
Properties
IUPAC Name |
4-bromo-2,6-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHPJGPQWZEZRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378350 | |
Record name | 4-Bromo-2,6-difluorobenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183065-68-1 | |
Record name | 4-Bromo-2,6-difluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183065-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,6-difluorobenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,6-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.604 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzoic acid, 4-bromo-2,6-difluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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